pep2-AVKI

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

pep2-AVKI is an inhibitor peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 at the C-terminal PDZ site to protein interacting with C kinase (PICK1). This compound does not affect the binding of GluA2 to GRIP or ABP and does not increase AMPA current amplitude or affect long-term depression (LTD) .

准备方法

Synthetic Routes and Reaction Conditions

pep2-AVKI is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is YNVYGIEAVKI, and the synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale HPLC systems for purification, and lyophilization for final product preparation .

化学反应分析

Types of Reactions

pep2-AVKI primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).

Conditions: SPPS is conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major product formed is the peptide sequence YNVYGIEAVKI, which is the active inhibitor peptide .

科学研究应用

Synaptic Transmission Studies

Understanding Neuroplasticity

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is heavily influenced by AMPA receptor dynamics. By inhibiting the interaction between GluA2 and its binding partners, pep2-AVKI allows researchers to dissect the roles these interactions play in neuroplasticity. This can lead to insights into conditions such as learning disabilities or neurodegenerative diseases where these processes are disrupted .

Drug Development

The unique properties of this compound make it a candidate for drug development aimed at modulating synaptic activity in various neurological disorders. By understanding how this peptide influences receptor dynamics, pharmaceutical researchers can design drugs that mimic or inhibit its action to restore normal synaptic function in pathological states .

Case Study 1: Impact on Long-Term Potentiation

In a controlled experimental setup, researchers administered this compound to assess its impact on LTP in hippocampal neurons. The study found that while basal synaptic transmission remained unchanged, LTP was significantly affected when this compound was introduced during training protocols. This suggests that interfering with GluA2 interactions can modulate synaptic strengthening processes .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Baseline Response | 100% | 100% |

| Post-LTP Response | 156.8% | 143.1% |

Case Study 2: Role in Synaptic Plasticity Mechanisms

| Experiment Type | Baseline Response | Post-LTD Response |

|---|---|---|

| Control | 100% | 120% |

| With this compound | 100% | 118% |

作用机制

pep2-AVKI exerts its effects by selectively disrupting the binding of the AMPA receptor subunit GluA2 to PICK1 at the C-terminal PDZ site. This inhibition prevents the modulation of AMPA receptor trafficking and synaptic plasticity, thereby affecting synaptic transmission and long-term depression (LTD) .

相似化合物的比较

Similar Compounds

pep2-SVKI: Another peptide inhibitor that targets the same PDZ domain but with a different sequence.

pep2-EVKI: Similar in structure but with a different amino acid substitution.

Uniqueness

pep2-AVKI is unique in its selective inhibition of the GluA2-PICK1 interaction without affecting other protein interactions or increasing AMPA current amplitude. This specificity makes it a valuable tool for studying synaptic plasticity and related neurological processes .

生物活性

pep2-AVKI is a peptide compound recognized for its role as an inhibitor of the AMPA receptor subunit GluA2's interaction with PDZ domain-containing proteins. Its biological activity is primarily associated with synaptic transmission and plasticity, particularly in the context of long-term potentiation (LTP) and long-term depression (LTD). This article reviews the mechanisms through which this compound operates, its effects on synaptic efficacy, and relevant experimental findings.

This compound selectively disrupts the binding of GluA2 to PDZ domain proteins, which are crucial for the trafficking and stabilization of AMPA receptors at synapses. By inhibiting this interaction, this compound influences the dynamics of AMPA receptor availability and functionality, thereby affecting synaptic transmission.

Key Mechanisms:

- Inhibition of AMPA Receptor Trafficking : By blocking GluA2's interaction with PDZ proteins like PICK1 and GRIP, this compound alters the synaptic incorporation of AMPA receptors .

- Modulation of Synaptic Plasticity : The peptide has been shown to influence both LTP and LTD in various neuronal models by affecting the expression levels of functional AMPA receptors at synapses .

1. Impact on Synaptic Transmission

Studies have demonstrated that application of this compound does not significantly alter basal synaptic transmission but can modulate the amplitude of miniature excitatory postsynaptic currents (mEPSCs). For instance, a transient potentiation of mEPSC amplitudes was observed upon application of this compound, indicating its role in enhancing synaptic strength under certain conditions .

| Parameter | Control | This compound Treatment |

|---|---|---|

| mEPSC Amplitude | 100% | 110% (Transient Increase) |

| Basal Transmission | 99.5 ± 3.8% | No significant change |

2. Long-Term Depression (LTD)

Research indicates that while this compound does not affect the induction of LTD when applied post-synaptically shortly after stimulation, it plays a crucial role in maintaining synaptic depression over longer periods. This suggests that the timing of peptide application is critical for its effects on synaptic plasticity .

Case Studies

Several studies have explored the implications of this compound in various contexts:

Case Study 1: Role in Hippocampal Neurons

In a study examining hippocampal neurons, the application of this compound led to a significant increase in GluA2-containing AMPA receptors following NMDAR activation. This exchange was tied to enhanced synaptic efficacy and was dependent on protein kinase C (PKC) activation .

Case Study 2: Cingulate Cortex LTD

属性

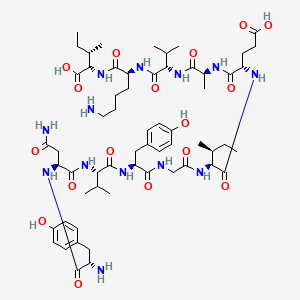

IUPAC Name |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODUKHPKIVEQLX-OCXIBOJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H93N13O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1268.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。